Clinical Candidate Provenance: BMS-599626 Requires (S)-Enantiomer Exclusively
The (S)-enantiomer is the mandatory chiral building block for synthesizing BMS-599626 (AC480), a clinical-stage pan-HER kinase inhibitor. BMS-599626, which incorporates the (3S)-morpholin-3-ylmethyl carbamate moiety derived from this building block, exhibits IC₅₀ values of 20 nM against HER1 (EGFR) and 30 nM against HER2 (ErbB2), with approximately 8-fold selectivity over HER4 (IC₅₀ ≈ 190 nM) and greater than 100-fold selectivity over VEGFR2, c-Kit, Lck, and MET kinases [1]. The (R)-enantiomer would produce a diastereomeric final compound not described in the discovery pharmacology, and the racemate would introduce a 50% stereochemical impurity [2].
| Evidence Dimension | Stereochemical identity of building block required for clinical-stage drug candidate synthesis |
|---|---|
| Target Compound Data | (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-88-6): (3S)-configured building block → BMS-599626: HER1 IC₅₀ = 20 nM, HER2 IC₅₀ = 30 nM, HER4 IC₅₀ ≈ 190 nM |
| Comparator Or Baseline | (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-83-1): (3R)-configured building block → generates diastereomer not profiled in the BMS-599626 development program |
| Quantified Difference | The (S)-enantiomer-derived BMS-599626 demonstrates >100-fold selectivity for HER1/HER2 over VEGFR2, c-Kit, Lck, and MET. No comparable selectivity data exist for the (R)-enantiomer-derived diastereomer. |
| Conditions | In vitro kinase inhibition assays; ATP-competitive (HER1) and ATP-noncompetitive (HER2) mechanisms; clinical candidate advanced to Phase 1 trials (Gavai et al., J. Med. Chem. 2009) |
Why This Matters
Procurement of the (S)-enantiomer guarantees direct synthetic access to a clinically validated chemotype; using the (R)-enantiomer or racemate introduces uncharacterized diastereomers with unknown pharmacology, regulatory risk, and additional purification costs.
- [1] Gavai AV, Fink BE, Fairfax DJ, et al. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases. J Med Chem. 2009;52(21):6527-6530. View Source
- [2] PubChem. (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CID 44182328) and (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CID 44182329). National Center for Biotechnology Information. Accessed 2026-04-26. View Source
